![molecular formula C15H12ClNO3 B14192326 N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide CAS No. 872967-36-7](/img/structure/B14192326.png)
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide is an organic compound with a molecular formula of C14H12ClNO2 This compound is characterized by the presence of a chloroacetyl group attached to a phenyl ring, which is further connected to a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide typically involves the acylation of 4-hydroxybenzamide with 2-chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 4-hydroxybenzamide in an anhydrous solvent such as dichloromethane.
- Add a base (e.g., pyridine) to the solution.
- Slowly add 2-chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloroacetyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of N-[2-(Chloroacetyl)phenyl]-4-quinone.
Reduction: Formation of N-[2-(Ethyl)phenyl]-4-hydroxybenzamide.
Substitution: Formation of N-[2-(Substituted)phenyl]-4-hydroxybenzamide derivatives.
Scientific Research Applications
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The hydroxybenzamide moiety may also interact with other molecular targets through hydrogen bonding and hydrophobic interactions, modulating their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-Chloroacetyl)phenyl]acetamide
- N-[4-(2-Chloroacetyl)phenyl]-2,2-dimethylpropanamide
- 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide
Uniqueness
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide is unique due to the presence of both a chloroacetyl group and a hydroxybenzamide moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
872967-36-7 |
|---|---|
Molecular Formula |
C15H12ClNO3 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
N-[2-(2-chloroacetyl)phenyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C15H12ClNO3/c16-9-14(19)12-3-1-2-4-13(12)17-15(20)10-5-7-11(18)8-6-10/h1-8,18H,9H2,(H,17,20) |
InChI Key |
JTTCEJRELJBIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)NC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


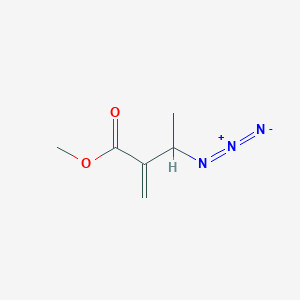
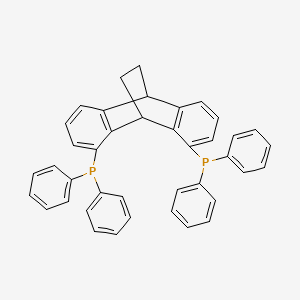
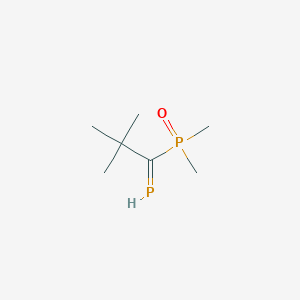
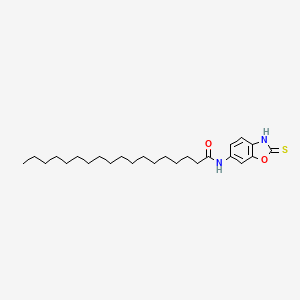
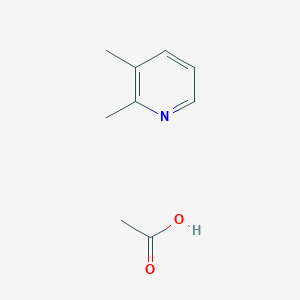
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
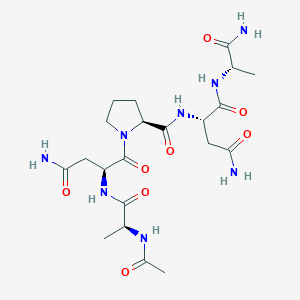
![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
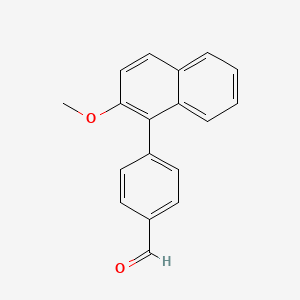
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)
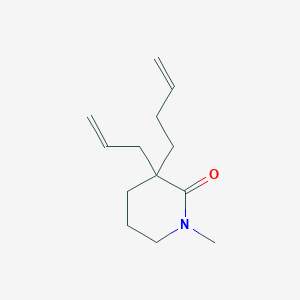

![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)
